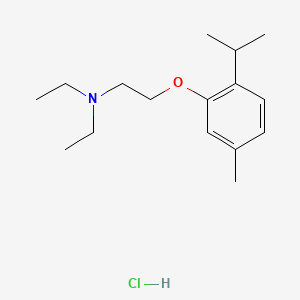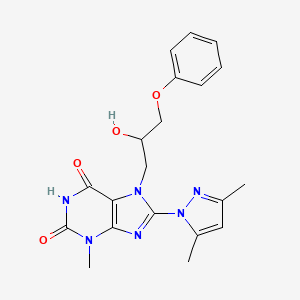
2-Isopropyl-5-methylphenoxyethyldiethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-5-methylphenoxyethyldiethylamine hydrochloride is a chemical compound with the molecular formula C16H28ClNO It is known for its unique structure, which includes an isopropyl group, a methyl group, and a phenoxyethyldiethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methylphenoxyethyldiethylamine hydrochloride typically involves the reaction of 2-isopropyl-5-methylphenol with ethylene oxide to form 2-(2-isopropyl-5-methylphenoxy)ethanol. This intermediate is then reacted with diethylamine in the presence of a suitable catalyst to yield the desired compound. The reaction conditions often include controlled temperatures and pressures to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency. Purification steps such as crystallization or distillation are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-methylphenoxyethyldiethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyldiethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxyethyldiethylamine derivatives.
Scientific Research Applications
2-Isopropyl-5-methylphenoxyethyldiethylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.
Industry: Utilized in the production of specialty chemicals and as a component in various formulations.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methylphenoxyethyldiethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Isopropyl-5-methylphenoxy)ethylamine hydrochloride
- N,N-Diethyl-2-(2-isopropyl-5-methylphenoxy)ethanamine hydrochloride
Uniqueness
2-Isopropyl-5-methylphenoxyethyldiethylamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications .
Properties
| 75352-37-3 | |
Molecular Formula |
C16H28ClNO |
Molecular Weight |
285.9 g/mol |
IUPAC Name |
N,N-diethyl-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C16H27NO.ClH/c1-6-17(7-2)10-11-18-16-12-14(5)8-9-15(16)13(3)4;/h8-9,12-13H,6-7,10-11H2,1-5H3;1H |
InChI Key |
UYZKFTPZFVUBPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(C=CC(=C1)C)C(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-{[(E)-(4-methylphenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12000903.png)

![5-(4-chlorophenyl)-4-{[(E)-phenylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000921.png)
![Methyl 2-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B12000928.png)
![5-(2-Bromophenyl)-7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000929.png)
![(5E)-2-(4-chlorophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12000930.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000933.png)
![1-(3-methylphenyl)-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea](/img/structure/B12000936.png)

